(2-Cyclopropylethyl)(cyclopropylmethyl)amine
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Overview
Description
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is an organic compound with the molecular formula C9H17N. It is characterized by the presence of two cyclopropyl groups attached to an ethyl and a methyl amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(cyclopropylmethyl)amine typically involves the reduction of nitriles or amides. One common method includes the reduction of cyclopropanecarbonitrile using sodium borohydride in the presence of nickel dichloride as a catalyst. The reaction is carried out in tetrahydrofuran under controlled temperatures ranging from 20-45°C .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for cost-effectiveness and safety. The process involves the same reduction reaction but is scaled up with appropriate safety measures and equipment to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylethyl)(cyclopropylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce simpler amines .
Scientific Research Applications
(2-Cyclopropylethyl)(cyclopropylmethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Cyclopropylethyl)(cyclopropylmethyl)amine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can act as an inhibitor of cytochrome P450 enzymes by undergoing initial one-electron oxidation at nitrogen, leading to the scission of the cyclopropane ring and covalent modification of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the additional cyclopropylmethyl group.
Cyclopropylmethylamine: Contains a single cyclopropyl group attached to a methyl amine.
Cyclopropylethylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is unique due to the presence of two cyclopropyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-cyclopropyl-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C9H17N/c1-2-8(1)5-6-10-7-9-3-4-9/h8-10H,1-7H2 |
InChI Key |
AMUPTOUXSKVYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCNCC2CC2 |
Origin of Product |
United States |
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